Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-
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Overview
Description
Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)- is a complex organic compound with a unique structure that includes a naphtho[1,8-cd]isothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the naphtho[1,8-cd]isothiazole ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphtho[1,8-cd]isothiazole derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)- involves its interaction with specific molecular targets within biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in critical cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(1,1-dioxo-1H-1lambda(6)-2-benzothiazol-3-yl)acetamide: This compound shares a similar core structure but with different substituents.
N-(1,1-Dioxo-1H-1lambda(6)-benzo[d]isothiazol-3-yl)ethane-1,2-diamine: Another compound with a related structure but different functional groups.
Uniqueness
Acetamide, 2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)- is unique due to its specific naphtho[1,8-cd]isothiazole ring system, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c13-11(15)7-14-9-5-1-3-8-4-2-6-10(12(8)9)18(14,16)17/h1-6H,7H2,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDYTVXVSIXGOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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